3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-3-6-8-5(4-7)9-10-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQFDWPUPCUBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Acylation of Amidoximes with Propyl Containing Reagents:
The most prevalent strategy involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative containing the desired propyl group. nih.gov In the context of synthesizing the target compound, 2-chloro-N-hydroxyacetamidine would be acylated with a butyric acid derivative. This forms an intermediate O-acylamidoxime, which then undergoes cyclodehydration to yield the 5-propyl-1,2,4-oxadiazole ring.
Using Butyryl Chloride: The reaction of an amidoxime with an acyl chloride like butyryl chloride is a common method. This reaction is often performed in the presence of a base, such as pyridine, to neutralize the HCl generated. rjptonline.org
Using Butyric Anhydride (B1165640): Butyric anhydride serves as another effective acylating agent for amidoximes. scispace.comncsu.edu The reaction typically requires a base to facilitate the process and results in the formation of the O-acylamidoxime intermediate.
Using Butyric Acid with Coupling Agents: Direct condensation with butyric acid is also possible using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov These reagents activate the carboxylic acid, facilitating its reaction with the amidoxime.
Cyclocondensation with Aldehydes:
Sustainable and Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis
The application of green chemistry principles to the synthesis of 1,2,4-oxadiazoles aims to create more environmentally benign, efficient, and safer laboratory and industrial processes. mdpi.com These principles address challenges associated with traditional synthetic methods, such as harsh reaction conditions, use of toxic reagents, and generation of hazardous waste.
Microwave-Assisted Synthesis: One of the most impactful green chemistry techniques applied to 1,2,4-oxadiazole synthesis is the use of microwave irradiation. wjarr.com This method offers significant advantages over conventional heating by providing rapid and uniform heating, which dramatically reduces reaction times, often from many hours to just a few minutes. nih.govnih.gov This not only saves a considerable amount of energy but also frequently leads to cleaner reactions with higher yields and purities, thereby reducing the need for extensive purification. acs.orgnih.gov
Development of One-Pot Procedures: One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are a cornerstone of green process design. rsc.org Such procedures for 1,2,4-oxadiazoles, which combine the acylation of an amidoxime and the subsequent cyclodehydration into a single operation, reduce solvent usage, minimize waste generation, and save time and resources. mdpi.comnih.gov
Use of Greener Catalysts and Reagents: The move away from toxic and hazardous reagents is a key focus. Research has explored the use of more environmentally friendly catalysts. For example, metal-free heterogeneous carbocatalysts like graphene oxide have been successfully used to synthesize 1,2,4-oxadiazoles under mild conditions. nih.gov Other approaches utilize hypervalent iodine reagents or molecular iodine as catalysts, which are considered more environmentally benign than many heavy metal catalysts. mdpi.com
Solvent-Free and Alternative Solvent Systems: Efforts to reduce or eliminate the use of volatile organic compounds (VOCs) are prominent. Solvent-free reactions, often facilitated by techniques like grinding or microwave irradiation, represent an ideal green approach. mdpi.comorganic-chemistry.org When solvents are necessary, the focus shifts to greener alternatives, such as water or ionic liquids, which have a lower environmental impact compared to traditional chlorinated or aprotic polar solvents. mdpi.com
The following table summarizes key green chemistry approaches in 1,2,4-oxadiazole synthesis.
| Green Chemistry Principle | Application in 1,2,4-Oxadiazole Synthesis | Benefits | Reference |
|---|---|---|---|
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption, higher yields. | acs.orgwjarr.commdpi.com |
| Waste Prevention | One-pot and multicomponent reactions | Fewer separation steps, reduced solvent use and waste generation. | rsc.orgnih.gov |
| Safer Solvents & Auxiliaries | Solvent-free conditions or use of green solvents (e.g., water) | Reduced environmental pollution and health hazards. | mdpi.comorganic-chemistry.org |
| Catalysis | Use of heterogeneous, recyclable, or metal-free catalysts (e.g., graphene oxide, I₂) | Avoids toxic heavy metals, allows for easier catalyst separation and reuse. | nih.govmdpi.com |
Chemical Reactivity and Derivatization Studies of 3 Chloromethyl 5 Propyl 1,2,4 Oxadiazole
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group attached to the 1,2,4-oxadiazole (B8745197) ring is highly susceptible to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the attack of various nucleophiles on the adjacent methylene (B1212753) carbon. This reactivity is analogous to that of benzylic halides and is a cornerstone for the functionalization of this molecule. nih.govsmolecule.com
The synthesis of ethers and amines from 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole represents a primary route for its derivatization.
Ether Synthesis: Ethers can be readily prepared via the Williamson ether synthesis, where an alkoxide or phenoxide ion acts as the nucleophile. masterorganicchemistry.com The reaction involves the deprotonation of an alcohol or phenol (B47542) to form a potent nucleophile, which then displaces the chloride ion from the chloromethyl group. This method is versatile, allowing for the introduction of a wide array of alkoxy and aryloxy moieties. nih.govmasterorganicchemistry.com The general reaction is an SN2 mechanism, which is efficient for primary halides like the chloromethyl group. masterorganicchemistry.com
Amine Synthesis: A diverse range of primary and secondary amines can be synthesized by reacting the parent compound with various amine nucleophiles. nih.gov For instance, studies on analogous chloromethyl-1,3,4-oxadiazoles have demonstrated successful substitution reactions with different primary and secondary amines to yield the corresponding amine derivatives. researchgate.netbanglajol.info This reaction is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. banglajol.info
| Nucleophile | Product Class | Reaction Conditions |
|---|---|---|
| Alkoxide (RO⁻) | Ether | SN2, typically with a base like NaH in an aprotic solvent. masterorganicchemistry.com |
| Amine (RNH₂ or R₂NH) | Amine | Standard nucleophilic substitution, often with a non-nucleophilic base. nih.gov |
| Thiolate (RS⁻) | Thioether (Sulfide) | Reaction with a thiol in the presence of a base. researchgate.net |
| Azide (B81097) (N₃⁻) | Azide | Substitution with sodium azide, often a precursor for "click" chemistry. smolecule.comnih.gov |
Beyond amines and alkoxides, the chloromethyl group's reactivity extends to a broad spectrum of nucleophiles, enabling extensive functionalization. smolecule.com
Sulfur Nucleophiles: Thiolates (RS⁻) readily displace the chloride to form thioethers, which are valuable intermediates in their own right. researchgate.net
Azide Ion: The substitution with sodium azide yields an azidomethyl derivative. smolecule.com This product is a key precursor for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, allowing for the facile construction of triazole-linked structures. nih.gov
Other Nucleophiles: Other nucleophiles such as cyanides, thiolates, and triphenylphosphine (B44618) have also been shown to react with similar halomethyl-heterocycles, further highlighting the synthetic versatility of this functional group. nih.gov
Reactivity of the 1,2,4-Oxadiazole Ring System
The 1,2,4-oxadiazole ring is a five-membered heterocycle with distinct reactivity patterns. It is characterized by low aromaticity and a labile O-N bond, which makes it prone to various rearrangements and ring-opening reactions. chim.it
The 1,2,4-oxadiazole ring exhibits a unique electronic structure that dictates its reactivity. The carbon atoms at positions C3 and C5 are electrophilic, making them susceptible to nucleophilic attack, while the nitrogen at position N4 is weakly basic and nucleophilic. chim.it The N2 atom is also considered electrophilic due to the polarized and easily cleavable O-N bond. chim.it
While generally stable, particularly when disubstituted, the ring is less aromatic than many other five-membered heterocycles. nih.gov This reduced aromaticity, coupled with the weak O-N bond, is the driving force for its tendency to undergo rearrangements into more stable heterocyclic systems. chim.it The ring is generally inert to electrophilic substitution reactions like halogenation or nitration. chemicalbook.com However, it is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. nih.gov
| Ring Position | Character | Typical Reactions |
|---|---|---|
| C3 and C5 | Electrophilic | Susceptible to nucleophilic attack. chim.itchemicalbook.com |
| N4 | Nucleophilic / Weakly Basic | Can be involved in reactions with electrophiles. |
| N2 | Electrophilic | Site of attack in intramolecular rearrangements. chim.it |
| O1-N2 Bond | Labile / Weak | Cleavage drives many rearrangement reactions. chim.it |
The inherent strain and low aromaticity of the 1,2,4-oxadiazole ring make it a substrate for several notable rearrangement reactions, which can lead to different, often more stable, heterocyclic structures. chim.it
Boulton-Katritzky Rearrangement (BKR): This is one of the most studied thermal rearrangements of 1,2,4-oxadiazoles. chim.it It involves an intramolecular nucleophilic substitution where a nucleophilic atom within a side chain at the C3 position attacks the electrophilic N2 atom of the ring. chim.it This leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system, such as a 1,2,3-triazole or an imidazole. chim.it
ANRORC Mechanism: The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another important reaction pathway. osi.lvrsc.org This typically occurs when the oxadiazole is treated with a bidentate nucleophile, such as hydrazine. nih.gov The process involves an initial nucleophilic attack on the ring (often at C5), followed by the opening of the oxadiazole ring and subsequent closure to form a new ring system, like a 1,2,4-triazole. nih.govnih.gov
This compound as a Versatile Synthetic Intermediate
The combination of a reactive chloromethyl group and a transformable heterocyclic core makes this compound a highly versatile synthetic intermediate. lookchem.com The chloromethyl handle allows for the straightforward introduction of a vast array of functional groups and side chains through well-established nucleophilic substitution chemistry. smolecule.com Simultaneously, the 1,2,4-oxadiazole ring can serve either as a stable, metabolically-resistant core, often used as a bioisostere for amide or ester groups in drug design, or as a latent synthon that can be converted into other heterocyclic systems via rearrangement reactions. researchgate.netnih.gov This dual reactivity enables chemists to construct complex molecular architectures from a relatively simple starting material, making it a valuable building block in medicinal chemistry and materials science. frontiersin.org
Application in Multi-Step Organic Synthesis for Complex Molecule Construction
The utility of this compound as a precursor in the multi-step synthesis of more complex molecules is primarily attributed to the reactivity of its chloromethyl group. This functional group serves as a versatile electrophilic site, enabling the introduction of the oxadiazole moiety into larger molecular frameworks through nucleophilic substitution reactions. While specific studies on the 3-(chloromethyl)-5-propyl derivative are limited, the reactivity pattern can be inferred from extensive research on analogous 1,2,4-oxadiazole compounds.
The chloromethyl group readily reacts with a variety of nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to its application in synthetic organic chemistry. For instance, in the synthesis of novel heterocyclic derivatives, the chloromethyl group can be displaced by a primary or secondary amine, leading to the formation of an aminomethyl-substituted oxadiazole. This product can then undergo further transformations, such as acylation or alkylation of the newly introduced amino group, to build molecular complexity.
An illustrative example of this synthetic strategy can be seen in the reactions of analogous compounds like 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan. The chloromethyl group in this molecule has been shown to react with N- and S-nucleophilic reagents, demonstrating its utility as a handle for derivatization. researchgate.net Similarly, the synthesis of 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol derivatives involves the alkylation of piperazine (B1678402) derivatives with a chloromethyl-substituted oxadiazole, showcasing a key step in constructing complex, biologically relevant scaffolds. nih.gov
The following table summarizes representative nucleophilic substitution reactions involving chloromethyl-substituted oxadiazoles, highlighting the versatility of this synthetic approach.
| Nucleophile | Reagent Example | Product Type |
| Amine | Piperazine | N-((1,2,4-oxadiazol-3-yl)methyl)piperazine |
| Thiol | Thiophenol | Phenyl((1,2,4-oxadiazol-3-yl)methyl)sulfane |
| Alcohol | Phenol | 1-((1,2,4-oxadiazol-3-yl)methoxy)benzene |
These reactions are typically carried out under mild conditions, often in the presence of a weak base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields and minimize side reactions. The resulting products, which incorporate the 1,2,4-oxadiazole ring, can then serve as intermediates for further synthetic manipulations, ultimately leading to the construction of complex target molecules.
Role in the Development of Advanced Chemical Building Blocks
Beyond its direct application in multi-step synthesis, this compound and its analogues are pivotal in the development of advanced chemical building blocks. These building blocks, also known as synthons, are molecular fragments that can be readily incorporated into larger molecules, often imparting specific physicochemical or biological properties. The 1,2,4-oxadiazole moiety, for example, is a well-established bioisostere for amide and ester groups, and its inclusion in a molecule can enhance metabolic stability and improve pharmacokinetic profiles. mdpi.comnih.gov
The transformation of the chloromethyl group into other functional groups is a key strategy for generating a diverse range of building blocks from a common precursor. For example, the chloromethyl group can be converted to an azidomethyl group via substitution with sodium azide. The resulting azidomethyl-oxadiazole is a valuable building block for the synthesis of triazole-containing compounds through "click chemistry" (Huisgen cycloaddition). This approach allows for the efficient and regioselective linking of the oxadiazole unit to other molecular fragments.
Another important transformation is the conversion of the chloromethyl group to a phosphonium (B103445) salt, typically by reaction with triphenylphosphine. The resulting phosphonium salt can then be used in Wittig-type reactions to form vinyl-substituted oxadiazoles. These vinyl derivatives are versatile intermediates that can participate in a variety of subsequent reactions, including Diels-Alder cycloadditions and Heck couplings, further expanding the synthetic utility of the original building block.
The following table provides examples of functional group transformations of the chloromethyl group on a 1,2,4-oxadiazole ring, leading to the formation of advanced chemical building blocks.
| Reagent | Functional Group Transformation | Resulting Building Block | Application |
| Sodium Azide | -CH₂Cl → -CH₂N₃ | Azidomethyl-1,2,4-oxadiazole | Click Chemistry |
| Triphenylphosphine | -CH₂Cl → -CH₂P(C₆H₅)₃⁺Cl⁻ | (1,2,4-Oxadiazol-3-ylmethyl)triphenylphosphonium chloride | Wittig Reaction |
| Potassium Cyanide | -CH₂Cl → -CH₂CN | (1,2,4-Oxadiazol-3-yl)acetonitrile | Synthesis of Carboxylic Acids, Amines |
The development of such building blocks is crucial for medicinal chemistry and materials science, as it provides a modular approach to the design and synthesis of novel compounds with tailored properties. The 1,2,4-oxadiazole core, combined with the diverse functionalities that can be introduced via the chloromethyl handle, makes compounds like this compound valuable starting materials for the generation of sophisticated molecular architectures. The exploration of nitrogen-rich heterocyclic compounds as building blocks for energetic materials also highlights the potential for developing novel applications for 1,2,4-oxadiazole derivatives. frontiersin.org
Structure Activity Relationship Sar Methodologies in 1,2,4 Oxadiazole Chemistry
General Theoretical Frameworks of Structure-Activity Relationships in Heterocyclic Systems
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to identify the structural features of a compound that correlate with its biological activity. gardp.org In heterocyclic chemistry, these frameworks analyze how modifications to the ring system and its substituents influence properties like binding affinity, efficacy, and pharmacokinetic profiles. For five-membered heterocyclic rings like 1,2,4-oxadiazole (B8745197), SAR exploration is key to optimizing lead compounds. nih.govnih.gov
The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, recognized for its unique bioisosteric properties, often acting as a substitute for ester or amide groups. nih.gov Its chemical stability and the ability to position substituents in a defined three-dimensional arrangement make it an attractive core for drug design. bohrium.comresearchgate.net General SAR principles for 1,2,4-oxadiazoles often consider:
Electronic Properties : The distribution of electrons within the heterocyclic ring and the influence of electron-donating or electron-withdrawing substituents.
Steric Factors : The size and shape of substituents at different positions on the ring, which can affect binding to biological targets.
Systematic analysis of these factors allows medicinal chemists to build predictive models that guide the synthesis of new derivatives with improved therapeutic potential. nih.govnih.gov
Stereoelectronic Influence of the Chloromethyl Substituent on Molecular Interactions
The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole, the chloromethyl group (-CH₂Cl) at the C3 position exerts a profound stereoelectronic influence that dictates its interactions with biological macromolecules.
Electrophilic and Steric Contributions of the Chloromethyl Group
The chloromethyl group significantly impacts the molecule's reactivity and binding capabilities through both electronic and steric effects. acs.orgacs.orgnih.gov
Electrophilic Contributions: The high electronegativity of the chlorine atom induces a dipole moment in the C-Cl bond, withdrawing electron density from the adjacent methylene (B1212753) (-CH₂) carbon. This inductive effect renders the carbon atom electron-deficient, or electrophilic. libretexts.org This electrophilic center can potentially engage in covalent interactions with nucleophilic residues (such as cysteine or histidine) in a biological target, a mechanism often exploited in the design of targeted inhibitors.
Steric Contributions: Steric hindrance refers to the spatial arrangement of atoms that may impede a chemical reaction. libretexts.org While smaller than a trichloromethyl group, the chloromethyl substituent provides significant steric bulk compared to a simple methyl group. stackexchange.com This size and shape influence how the molecule fits into a binding pocket, potentially enhancing selectivity for a specific target by preventing interactions with off-target sites that cannot accommodate its size. libretexts.orgstackexchange.com
| Substituent Group | Primary Electronic Effect | Relative Steric Hindrance | Potential Interactions |
|---|---|---|---|
| -CH₃ (Methyl) | Weakly Electron-Donating | Low | Van der Waals, Hydrophobic |
| -CH₂Cl (Chloromethyl) | Inductively Electron-Withdrawing | Moderate | Dipole-Dipole, Halogen Bonding, Potential Alkylation |
| -CCl₃ (Trichloromethyl) | Strongly Electron-Withdrawing | High | Dipole-Dipole, Halogen Bonding |
Modulating Molecular Recognition through Halogen Bonding and Other Non-Covalent Interactions
Beyond its inductive and steric effects, the chlorine atom of the chloromethyl group is a key player in various non-covalent interactions that are critical for molecular recognition. wikipedia.orglibretexts.org
Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the "sigma-hole") and a Lewis base (a nucleophile). nih.govnih.gov The electron density around the covalently bonded chlorine atom is anisotropically distributed, creating a region of positive electrostatic potential along the axis of the C-Cl bond. youtube.com This positive region can interact favorably with electron-rich atoms like oxygen or nitrogen found in the backbones or side chains of proteins and nucleic acids. nih.gov The strength and directionality of halogen bonds make them a valuable tool in drug design for enhancing binding affinity and selectivity. nih.govresearchgate.netrsc.org
Other Non-Covalent Interactions: The chloromethyl group also contributes to other interactions:
Dipole-Dipole Interactions : The permanent dipole of the C-Cl bond can align with other polar groups in a binding site. libretexts.org
Van der Waals Forces : These are weak, short-range electrostatic attractions between uncharged molecules. libretexts.org
These varied non-covalent forces are crucial for the initial, reversible binding of a molecule to its target, orienting it correctly before any potential covalent interactions occur. wikipedia.org
Impact of the Propyl Chain on Conformational Preferences and Lipophilicity
Alkyl Chain Effects on Molecular Surface Properties
The length and nature of an alkyl chain significantly influence a molecule's surface properties, which in turn affect its solubility, permeability, and interactions with biological targets. acs.org
| Alkyl Group at C5 | Number of Carbons | Estimated Change in LogP | Effect on Water Solubility |
|---|---|---|---|
| -CH₃ (Methyl) | 1 | Baseline | Higher |
| -CH₂CH₃ (Ethyl) | 2 | Increase | Lower |
| -CH₂CH₂CH₃ (Propyl) | 3 | Further Increase | Lower |
| -CH₂(CH₂)₂CH₃ (Butyl) | 4 | Significant Increase | Much Lower |
Note: LogP values are estimations and can vary based on the calculation method and the influence of the rest of the molecule.
Molecular Surface Properties: The propyl chain contributes to the molecule's non-polar surface area. In aqueous environments, hydrophobic portions of molecules tend to cluster together to minimize their disruptive effect on the hydrogen-bonding network of water—the hydrophobic effect. nih.gov This can drive the binding of the molecule to hydrophobic pockets on a protein surface. The length of the alkyl chain can influence the strength of these van der Waals and hydrophobic interactions. acs.org
Conformationally Flexible versus Rigid Structures
The conformational flexibility of a molecule—its ability to adopt different shapes through the rotation of single bonds—is a critical aspect of its biological activity. libretexts.org
The propyl group, with its two rotatable C-C single bonds, imparts significant conformational flexibility to the molecule. libretexts.org This flexibility allows the molecule to adapt its shape to fit optimally into a binding site, a concept known as "conformational selection" or "induced fit." A flexible ligand can explore a wider range of conformations, potentially increasing its chances of finding a favorable binding orientation.
However, this flexibility comes at an entropic cost. Upon binding, the molecule is locked into a single conformation, leading to a loss of conformational entropy, which can decrease binding affinity. In contrast, conformationally rigid structures, such as those containing rings or double bonds, have fewer accessible conformations. youtube.com While they may not be able to adapt as well to different binding sites, if their pre-organized, low-energy conformation matches the optimal binding geometry, they can bind with very high affinity because the entropic penalty is much lower. researchgate.netnih.gov The design of analogs often involves exploring the trade-off between the adaptability of flexible structures and the entropic advantage of rigid ones. amanote.com
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design Approaches for 1,2,4-Oxadiazoles
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For the 1,2,4-oxadiazole class of compounds, various QSAR and ligand-based design approaches have been employed to elucidate the key structural features governing their therapeutic effects and to guide the design of more potent and selective analogs. While specific QSAR models focused exclusively on this compound are not extensively documented in public literature, the broader application of these methodologies to the 1,2,4-oxadiazole scaffold provides significant insights into how substituents at the C3 and C5 positions, such as the chloromethyl and propyl groups, may influence biological activity.
Ligand-based drug design, which relies on knowledge of molecules that bind to a biological target, has been instrumental in developing 1,2,4-oxadiazole derivatives. These approaches are particularly valuable when the three-dimensional structure of the target protein is unknown. Methodologies such as 3D-QSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to this heterocyclic system.
Anticancer Activity Models:
A number of QSAR studies have been conducted on 1,2,4-oxadiazole derivatives to understand their anticancer properties. In one study focusing on caspase-3 activators, a reliable QSAR model was developed with high predictive ability, indicated by a squared correlation coefficient (r²) of 0.743 and a cross-validated correlation coefficient (q²) of 0.610. mdpi.com This model highlighted the importance of several molecular descriptors for biological activity:
Ionization Potential (IP): A positive contribution, suggesting that molecules that are more easily ionized are more active.
Dipole Moment (DM): A positive contribution, indicating that increased polarity is favorable for activity.
Polar Surface Area (PSA): Also showed a positive contribution, underscoring the importance of polar interactions for the compound's anticancer effect. mdpi.com
Bromine Count: A negative contribution suggested that the presence of bromine atoms is detrimental to the biological activity in that specific series. mdpi.com
Another 3D-QSAR study on 1,2,4-oxadiazole derivatives as anticancer agents generated robust CoMFA and CoMSIA models. researchgate.net These models provided a detailed understanding of the steric and electrostatic field requirements for enhancing activity, leading to the design of new, more potent compounds. researchgate.net
Antibacterial and Nematicidal Activity Models:
The 1,2,4-oxadiazole scaffold is also a component of agents targeting infectious diseases. A 3D-QSAR study on 120 derivatives as inhibitors of Sortase A (SrtA), an enzyme in Gram-positive bacteria, resulted in a predictive model with a high correlation coefficient (R² = 0.9235). nih.gov The model provided insights into the structural requirements for SrtA inhibition, identifying key features needed for potent antibacterial activity. nih.gov
In the context of nematicidal agents, research on 1,2,4-oxadiazole derivatives has shown that the introduction of a haloalkyl group, such as a chloromethyl or bromomethyl group, at the 5-position can enhance activity. mdpi.com One particularly potent compound identified was 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, which demonstrated excellent activity against the nematode Bursaphelenchus xylophilus. mdpi.com Structure-activity relationship analysis indicated that substitutions on the benzene (B151609) ring also played a crucial role, with 4-substituted rings generally showing higher activity than 2-substituted ones. mdpi.com This highlights the importance of both the haloalkyl moiety and the substitution pattern on other parts of the molecule.
Models for Other Therapeutic Targets:
QSAR studies have also been applied to 1,2,4-oxadiazoles targeting other receptors. For instance, a QSAR analysis was performed on substituted mdpi.comresearchgate.netnih.govoxadiazoles as S1P1 receptor agonists. The study revealed that the mechanism of action differed based on whether the substituents were varied at the 3-position or the 5-position of the oxadiazole ring, necessitating the development of separate models for each category. For compounds with variations at the 5-position, electronic and polarization effects were found to be the governing features for receptor interaction.
These studies collectively demonstrate the utility of QSAR and ligand-based approaches in the development of 1,2,4-oxadiazole-based therapeutic agents. The models consistently point to the importance of steric, electronic, and hydrophobic properties of the substituents at the C3 and C5 positions of the oxadiazole ring. The propyl group in this compound would contribute to the molecule's lipophilicity and steric profile, while the chloromethyl group would influence its electrostatic properties and potential for hydrogen bonding or covalent interactions.
Below are tables summarizing data from representative QSAR studies on 1,2,4-oxadiazole derivatives.
Table 1: Selected 1,2,4-Oxadiazole Derivatives and Anticancer Activity Data
| Compound | R1 (at C3) | R2 (at C5) | Activity (IC50 in µM) | Target Cell Line | Reference |
|---|---|---|---|---|---|
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | pyridin-4-yl | benzo[d]thiazol-2-yl | 4.96 | CaCo-2 (Colon) | researchgate.net |
| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | pyridin-4-yl | 4-(hydroxymethyl)benzo[d]thiazol-2-yl | 0.35 | DLD1 (Colorectal) | researchgate.net |
| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | 3,4-dimethoxyphenyl | benzo[d]thiazol-2-yl | 19.40 | T47D (Breast) | researchgate.net |
Table 2: QSAR Model Statistical Data for 1,2,4-Oxadiazole Derivatives
| Study Focus | Model Type | q² (Cross-validation) | r² or R² (Correlation) | Key Descriptors | Reference |
|---|---|---|---|---|---|
| Anticancer (Caspase-3) | 2D-QSAR | 0.610 | 0.743 | Ionization Potential, Dipole Moment, Polar Surface Area | mdpi.com |
| Antibacterial (Sortase A) | 3D-QSAR | 0.6319 | 0.9235 | Steric and Electrostatic Fields | nih.gov |
| S1P1 Agonists | 2D-QSAR | N/A | N/A | Electronic and Polarization Effects (MATS, BELe2) |
Computational and Theoretical Investigations of 3 Chloromethyl 5 Propyl 1,2,4 Oxadiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the energies of molecular orbitals, which are essential for predicting chemical stability and reactivity.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In a typical DFT study of 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole, the primary goal is to calculate the electron density, from which all other electronic properties can be derived. The analysis would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
The results of such a calculation would include a map of the total electron density, highlighting regions of high and low electron concentration. For this molecule, high electron density would be expected around the electronegative oxygen and nitrogen atoms of the oxadiazole ring and the chlorine atom. Conversely, the hydrogen atoms of the propyl and chloromethyl groups would exhibit lower electron density. An electrostatic potential (ESP) map could also be generated, which visualizes the charge distribution and indicates regions susceptible to electrophilic or nucleophilic attack.
Analysis of Frontier Molecular Orbitals (FMOs) and Reaction Pathways
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich oxadiazole ring and the chlorine atom, suggesting these are the primary sites for electrophilic attack. The LUMO, in contrast, would likely be distributed across the C=N bonds of the ring and the C-Cl bond, indicating these areas are susceptible to nucleophilic attack. For instance, the chloromethyl group is an expected site for nucleophilic substitution reactions, a prediction that can be rationalized by the localization of the LUMO in that region.
Illustrative Data Table: Predicted FMO Properties This table represents the type of data that would be generated from a DFT calculation. The values are for illustrative purposes.
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | -0.041 | -1.12 |
| HOMO-LUMO Gap | 0.217 | 5.90 |
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations reveal electronic properties, understanding the three-dimensional structure and dynamic behavior of a molecule is equally important. This is particularly true for molecules with flexible components like the propyl and chloromethyl groups in this compound.
Exploring Stable Conformations and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The flexible propyl chain and the chloromethyl group can rotate, leading to numerous possible conformers, each with a different potential energy.
A systematic conformational search would be performed by rotating the key dihedral angles (e.g., the C-C bonds of the propyl group) and calculating the energy of each resulting structure. This process maps out the potential energy surface of the molecule, identifying energy minima that correspond to stable, low-energy conformers, and transition states that represent the energy barriers between them. The global minimum conformation represents the most stable and likely structure of the molecule under isolated conditions.
Simulating Dynamic Behavior in Various Environments
Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound would behave in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent.
These simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. They can also show how the preferred conformations might change in the presence of solvent molecules and provide insights into intermolecular interactions. For example, an MD simulation could model how the polar regions of the oxadiazole ring interact with water molecules, which is crucial for understanding its solubility and behavior in biological or environmental systems.
Prediction of Spectroscopic Parameters and Validation with Experimental Data (General Methodologies)
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and structural confirmation of a synthesized compound. The theoretical spectra for this compound can be calculated and compared with experimental results.
The general methodology involves first optimizing the molecule's geometry using a method like DFT. Following this, the same level of theory is used to calculate properties related to various spectroscopic techniques:
NMR Spectroscopy: Magnetic shielding tensors are calculated to predict the chemical shifts for ¹H and ¹³C atoms. The predicted shifts are often scaled or referenced against a standard (like Tetramethylsilane) to improve agreement with experimental values.
Infrared (IR) Spectroscopy: Vibrational frequencies are calculated by analyzing the second derivatives of the energy. Each calculated frequency corresponds to a specific molecular vibration (e.g., C-H stretch, C=N stretch). These frequencies are typically scaled by an empirical factor to correct for approximations in the computational method.
This predictive power is a cornerstone of modern chemical analysis, allowing researchers to confirm that a synthesized molecule matches its intended structure by comparing the computationally predicted spectrum with the one measured in the laboratory.
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts This table illustrates how predicted spectroscopic data would be compared to experimental data. The values are hypothetical examples.
| Carbon Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Oxadiazole C3 | 168.5 | 169.2 |
| Oxadiazole C5 | 175.1 | 176.0 |
| Chloromethyl (-CH2Cl) | 40.2 | 41.1 |
| Propyl-CH2 (alpha) | 28.3 | 28.9 |
| Propyl-CH2 (beta) | 20.9 | 21.5 |
| Propyl-CH3 (gamma) | 13.4 | 13.7 |
Advanced Analytical Techniques for the Characterization of 3 Chloromethyl 5 Propyl 1,2,4 Oxadiazole
High-Resolution Mass Spectrometry for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy and precision, typically to within a few parts per million (ppm). This allows for the calculation of a unique elemental formula, distinguishing it from other potential isobaric compounds.
For 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole (Chemical Formula: C₆H₉ClN₂O), HRMS analysis would be expected to yield a high-resolution mass-to-charge ratio (m/z) that closely matches the theoretical exact mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the molecule with minimal fragmentation, typically the protonated molecule [M+H]⁺.
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) | Expected Experimental Mass (m/z) with 5 ppm error |
| [M+H]⁺ | C₆H₁₀ClN₂O⁺ | 161.0476 | 161.0476 ± 0.0008 |
The precise mass measurement obtained from HRMS provides strong evidence for the presence of chlorine due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl), which would be observed in the mass spectrum. This level of detail is crucial for confirming the successful synthesis of the target molecule and for identifying any potential byproducts. For some 1,2,4-oxadiazole (B8745197) derivatives, HRMS has been successfully used to confirm their elemental composition. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and the connectivity between them.
For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be employed to fully assign all proton and carbon signals and confirm the molecular structure. The expected chemical shifts are influenced by the electronic environment of the nuclei, with the electronegative atoms (N, O, Cl) and the aromatic-like oxadiazole ring playing a significant role. While specific experimental data for this exact compound is not publicly available, expected chemical shifts can be predicted based on known values for similar 1,2,4-oxadiazole structures. nih.govresearchgate.netmdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| 1' | CH₂Cl | 4.8 - 5.0 | 35 - 40 | s |
| 1'' | CH₂ | 2.8 - 3.0 | 28 - 32 | t |
| 2'' | CH₂ | 1.7 - 1.9 | 20 - 24 | sext |
| 3'' | CH₃ | 0.9 - 1.1 | 13 - 15 | t |
| 3 | C | - | 168 - 172 | - |
| 5 | C | - | 175 - 180 | - |
s = singlet, t = triplet, sext = sextet
To unambiguously assign the proton and carbon signals and confirm the connectivity of the propyl and chloromethyl groups to the oxadiazole ring, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the propyl chain (CH₂ at 1'' with CH₂ at 2'', and CH₂ at 2'' with CH₃ at 3''). The chloromethyl protons would appear as a singlet with no COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for each protonated carbon atom in the propyl and chloromethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection points to the non-protonated carbons of the oxadiazole ring. For instance, HMBC would show correlations from the protons of the chloromethyl group (1') to the C3 carbon of the oxadiazole ring, and from the protons of the methylene (B1212753) group of the propyl chain (1'') to the C5 carbon of the ring, thus confirming the substitution pattern.
If this compound can be obtained in a crystalline form, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide insights into the molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. This can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
Chromatographic Methodologies for Purity Assessment and Isomer Separation
Chromatographic techniques are vital for determining the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. nih.gov A reversed-phase HPLC method would likely be developed for this compound.
Table 3: Hypothetical HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength where the oxadiazole ring absorbs (e.g., 220-280 nm) |
| Injection Volume | 10 µL |
The retention time of the main peak would be used to identify the compound, and the peak area percentage would provide a quantitative measure of its purity. Different detection methods can be coupled with HPLC for enhanced analysis:
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: Provides UV-Vis spectra for each peak, which can help in peak identification and purity assessment.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the mass-to-charge ratio of the eluting peaks, providing definitive identification of the main component and any impurities.
X-ray Crystallography for Single-Crystal Structure Determination
For a compound like this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information. This would include the fundamental crystallographic parameters that define the crystal's unit cell—the basic repeating block of the crystal structure.
Should a single crystal of this compound be successfully analyzed, the resulting data would be presented in a format similar to the following illustrative table, which is based on data for other 1,2,4-oxadiazole derivatives.
Table 1: Representative Crystallographic Data for a 1,2,4-Oxadiazole Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.488(13) |
| b (Å) | 28.786(6) |
| c (Å) | 6.804(14) |
| α (°) | 90 |
| β (°) | 95.203(2) |
| γ (°) | 90 |
| Volume (ų) | 1225.1(5) |
This data would precisely define the size and shape of the unit cell. Furthermore, the analysis would reveal the exact bond lengths and angles within the this compound molecule. For instance, it would confirm the geometry of the 1,2,4-oxadiazole ring and the conformation of the propyl and chloromethyl substituents. This level of detail is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.
Studies on similar oxadiazole compounds have shown that the planarity of the oxadiazole ring and the dihedral angles between the ring and its substituents are key structural features. In the case of this compound, X-ray crystallography would definitively establish the spatial relationship between the propyl group, the chloromethyl group, and the central heterocyclic ring.
Emerging Research Trajectories and Future Outlook for 3 Chloromethyl 5 Propyl 1,2,4 Oxadiazole
Potential for Integration into Advanced Materials Science Research
The 1,2,4-oxadiazole (B8745197) ring is known for its thermal and chemical stability, making it an attractive building block for advanced materials. nih.gov The incorporation of 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole into polymers or other macromolecules could lead to materials with enhanced properties. The reactive chloromethyl group serves as a key functional handle for polymerization or for grafting onto existing polymer backbones. This could pave the way for the development of novel materials with applications in various fields.
Fluorinated 1,2,4-oxadiazoles, for instance, have already found applications in materials science for the targeted modification of polymers. researchgate.net While this compound is not fluorinated, the principle of using a functionalized oxadiazole to impart specific properties to a material is well-established. The propyl group can influence the solubility and processing characteristics of the resulting materials.
Future research in this area could focus on synthesizing polymers incorporating the this compound moiety and investigating their thermal, mechanical, and optical properties. The 1,2,4-oxadiazole core is also a component in the design of energetic materials, suggesting another potential, albeit specialized, avenue for materials science research. researchgate.netfrontiersin.org
Role in the Development of Novel Methodologies for Heterocyclic Chemistry
The reactivity of the chloromethyl group in this compound makes it a valuable synthon for the construction of more complex heterocyclic systems. This is exemplified by the use of a similar compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives. researchgate.net The chloromethyl group in this molecule readily undergoes reactions with N- and S-nucleophilic reagents, allowing for the introduction of a variety of functional groups and the construction of new ring systems. researchgate.net
This reactivity can be harnessed to develop novel synthetic methodologies. For example, the chloromethyl group can be displaced by a wide range of nucleophiles, providing access to a diverse library of 3-substituted methyl-5-propyl-1,2,4-oxadiazoles. These new compounds could then serve as precursors for further synthetic transformations. The 1,2,4-oxadiazole ring itself can undergo rearrangements, such as the Boulton-Katritzky rearrangement, to yield other heterocyclic structures. chim.it The presence of the versatile chloromethyl group could be used to influence the course of these rearrangements, leading to new and interesting chemical transformations.
Future research will likely focus on exploring the full synthetic potential of this compound as a building block in organic synthesis. This could involve developing new one-pot reactions or tandem sequences that utilize the reactivity of both the chloromethyl group and the oxadiazole ring to efficiently construct complex molecules.
Interdisciplinary Research Prospects Involving this compound Chemistry
The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net The introduction of a chloromethyl group, as seen in this compound, can enhance the biological activity of the molecule. For instance, the introduction of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring has been shown to enhance the nematicidal activity of these compounds. mdpi.com
This opens up exciting interdisciplinary research prospects at the interface of chemistry, biology, and medicine. The chloromethyl group can act as a reactive handle to attach the oxadiazole core to biomolecules or to develop targeted drug delivery systems. The propyl group can modulate the lipophilicity of the molecule, which is a key parameter for drug absorption and distribution.
Future interdisciplinary research could involve the synthesis of a library of derivatives of this compound and their screening for various biological activities. This could lead to the discovery of new drug candidates for a variety of diseases. The compound could also be investigated for its potential in agricultural applications, given the nematicidal activity of related compounds. mdpi.com
Anticipated Advancements in Synthetic Strategies and Computational Modeling for Oxadiazole Systems
The synthesis of 1,2,4-oxadiazoles is a well-established area of research, with numerous methods available for the construction of the heterocyclic ring. researchgate.netnih.gov However, there is always a need for more efficient, sustainable, and versatile synthetic strategies. Recent advances include one-pot syntheses and the use of microwave irradiation to accelerate reaction times. nih.gov For this compound, future synthetic advancements may focus on developing more direct routes that avoid the need for pre-functionalized starting materials.
Computational modeling is becoming an increasingly important tool in chemical research. nih.gov For 1,2,4-oxadiazole systems, computational studies can provide valuable insights into their electronic structure, reactivity, and biological activity. mdpi.com While specific computational studies on this compound are not yet widely available, future research will undoubtedly employ these methods to predict its properties and guide the design of new experiments.
Q & A
Q. What are the most reliable synthetic routes for 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole?
The compound is typically synthesized via cyclization or substitution reactions. For example, 5-(chloromethyl)-1,2,4-oxadiazole derivatives can be prepared by reacting hydroxylamine with nitriles or carboxylic acid derivatives under controlled conditions. Key steps include:
- Cyclocondensation : Using propionitrile derivatives and hydroxylamine hydrochloride in ethanol/water at reflux (70–80°C).
- Substitution : Introducing the chloromethyl group via nucleophilic displacement with reagents like SOCl₂ or PCl₃. Characterization involves IR spectroscopy (C-Cl stretch at ~600–800 cm⁻¹), ¹H/¹³C NMR (chloromethyl protons at δ 4.5–5.0 ppm), and mass spectrometry (molecular ion peak at m/z 175.6 for C₆H₈ClN₂O) .
Q. How can the structure of this compound be confirmed experimentally?
A multi-technique approach is essential:
- NMR : ¹H NMR identifies the chloromethyl (-CH₂Cl) group (δ 4.6–4.8 ppm, triplet) and propyl chain (δ 0.9–1.7 ppm). ¹³C NMR confirms the oxadiazole ring (C=O at ~165–170 ppm).
- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages (e.g., C: 41.2%, H: 4.6%, Cl: 20.3%).
- X-ray Crystallography (if crystalline): Resolves bond lengths (e.g., C-Cl ~1.79 Å) and ring planarity .
Q. What safety protocols are critical when handling this compound?
The chloromethyl group is reactive and potentially toxic. Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/skin contact.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Waste Disposal : Neutralization with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Substituents on the oxadiazole ring influence bioactivity. For example:
- Propyl vs. Phenyl : Propyl enhances lipophilicity (logP ~2.1 vs. ~3.5 for phenyl), affecting membrane permeability.
- Chloromethyl Position : Meta-substitution (vs. para) alters steric hindrance in enzyme binding pockets. Methodology : Use QSAR models to correlate substituent properties (Hammett σ, π parameters) with activity. Validate via enzyme inhibition assays (e.g., IC₅₀ values) .
Q. What advanced techniques assess the thermal stability of this compound?
- Differential Scanning Calorimetry (DSC) : Measures decomposition temperature (T₆₀₀ ~200–250°C for oxadiazoles).
- Thermogravimetric Analysis (TGA) : Quantifies mass loss (e.g., 5% degradation at 180°C).
- Impact Sensitivity Testing : Determines safety for energetic applications (e.g., >10 J impact energy for stability) .
Q. How can analytical methods (e.g., HPLC) be optimized for purity assessment?
- Column : C18 reverse-phase (5 µm particle size).
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹). Validation : Linearity (R² >0.99), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .
Q. What computational methods predict reactivity in nucleophilic substitution reactions?
Q. How does X-ray crystallography resolve ambiguities in structural isomerism?
Single-crystal X-ray analysis differentiates between 1,2,4-oxadiazole and isomeric 1,3,4-oxadiazole forms by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
